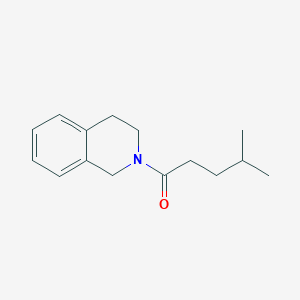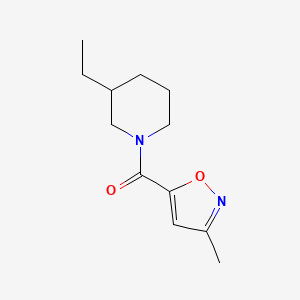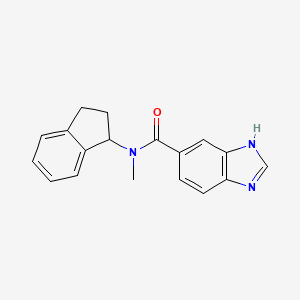
N-(2,3-dihydro-1H-inden-1-yl)-N-methyl-3H-benzimidazole-5-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2,3-dihydro-1H-inden-1-yl)-N-methyl-3H-benzimidazole-5-carboxamide, also known as DMBI, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. DMBI is a synthetic compound that belongs to the class of benzimidazole derivatives.
Mecanismo De Acción
The exact mechanism of action of N-(2,3-dihydro-1H-inden-1-yl)-N-methyl-3H-benzimidazole-5-carboxamide is not fully understood. However, studies have suggested that this compound may act by inhibiting various signaling pathways involved in cell growth, proliferation, and survival. This compound has been shown to inhibit the activity of protein kinase CK2, which is involved in various cellular processes, including cell growth and proliferation. In addition, this compound has been found to inhibit the activity of NF-κB, a transcription factor involved in the regulation of inflammation and cell survival.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. In vitro studies have demonstrated that this compound inhibits the growth of cancer cells by inducing cell cycle arrest and apoptosis. This compound has also been found to possess anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines. In addition, this compound has been shown to possess neuroprotective properties, protecting neurons from oxidative stress-induced damage.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using N-(2,3-dihydro-1H-inden-1-yl)-N-methyl-3H-benzimidazole-5-carboxamide in lab experiments is its high purity, which ensures reproducibility of results. In addition, this compound is stable under various experimental conditions, making it easy to handle and store. However, one of the limitations of using this compound is its relatively low solubility in water, which may affect its bioavailability and limit its use in certain experimental settings.
Direcciones Futuras
There are several future directions for research on N-(2,3-dihydro-1H-inden-1-yl)-N-methyl-3H-benzimidazole-5-carboxamide. One area of interest is the development of more potent analogs of this compound with improved pharmacokinetic properties. Another area of interest is the investigation of the potential therapeutic applications of this compound in other diseases, such as cardiovascular disease and diabetes. Furthermore, the elucidation of the exact mechanism of action of this compound may lead to the development of more targeted therapies for various diseases.
Métodos De Síntesis
The synthesis of N-(2,3-dihydro-1H-inden-1-yl)-N-methyl-3H-benzimidazole-5-carboxamide involves a multi-step process that starts with the reaction of 2,3-dihydro-1H-indene with N-methyl-1,2-ethylenediamine to form a key intermediate, 2-(2,3-dihydro-1H-inden-1-yl)-N-methyl-1,2-ethylenediamine. This intermediate is then reacted with 5-amino-1H-benzimidazole-2-carboxylic acid to obtain this compound. The purity of the final product is confirmed using various analytical techniques, including nuclear magnetic resonance spectroscopy and high-performance liquid chromatography.
Aplicaciones Científicas De Investigación
N-(2,3-dihydro-1H-inden-1-yl)-N-methyl-3H-benzimidazole-5-carboxamide has been extensively studied for its potential therapeutic applications in various diseases, including cancer, neurodegenerative disorders, and inflammation. This compound has been shown to inhibit the growth of cancer cells in vitro and in vivo, making it a promising candidate for cancer treatment. In addition, this compound has been found to possess neuroprotective properties and may have potential applications in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. This compound has also been shown to possess anti-inflammatory properties and may be useful in the treatment of inflammatory disorders such as rheumatoid arthritis.
Propiedades
IUPAC Name |
N-(2,3-dihydro-1H-inden-1-yl)-N-methyl-3H-benzimidazole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O/c1-21(17-9-7-12-4-2-3-5-14(12)17)18(22)13-6-8-15-16(10-13)20-11-19-15/h2-6,8,10-11,17H,7,9H2,1H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RDEDOCCDTNQUKN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1CCC2=CC=CC=C12)C(=O)C3=CC4=C(C=C3)N=CN4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

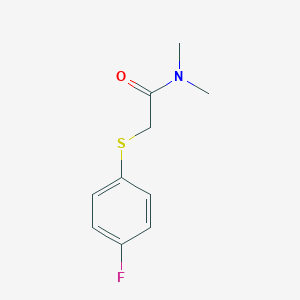
![N-methyl-N-[(4-methylphenyl)methyl]cyclobutanecarboxamide](/img/structure/B7511562.png)
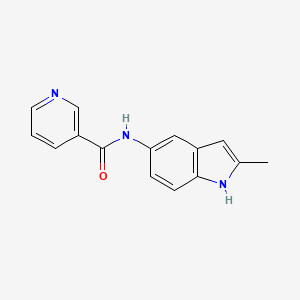
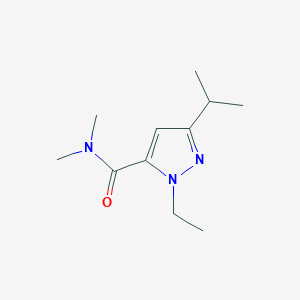
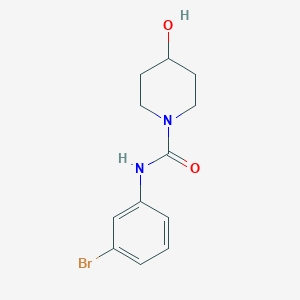
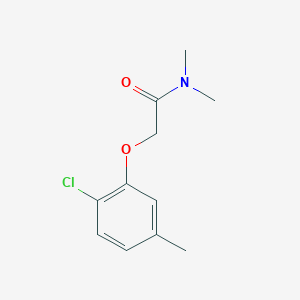
![2-[2,3-dihydro-1H-inden-1-yl(methyl)amino]-1-(2-methylmorpholin-4-yl)ethanone](/img/structure/B7511595.png)
![(2-Ethylmorpholin-4-yl)-[6-(trifluoromethyl)pyridin-3-yl]methanone](/img/structure/B7511605.png)
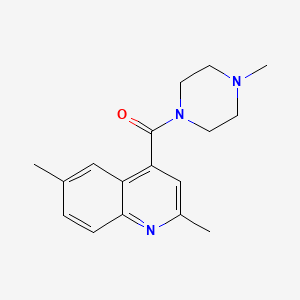
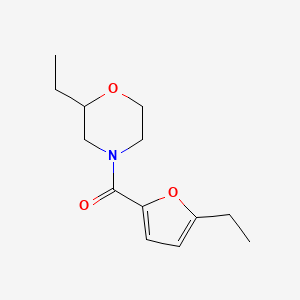
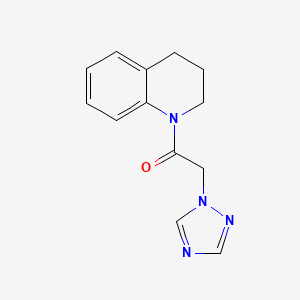
![N-methyl-N-[(4-methylphenyl)methyl]cyclopentanecarboxamide](/img/structure/B7511643.png)
